1-(4-nitrophenyl)-5-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
62160-33-2 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-15(10-11-16-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
XZHRORCXZCBQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Research Context of 1 4 Nitrophenyl 5 Phenyl 1h Pyrazole
Classical and Advanced Cyclization Approaches
Traditional methods for pyrazole synthesis have been refined over the years, offering reliable and versatile routes to a wide array of substituted pyrazoles. mdpi.comjk-sci.com These approaches typically involve the formation of the five-membered ring through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component. sci-hub.se
Condensation Reactions Involving Hydrazine Derivatives and Carbonyl Precursors
The most fundamental and widely employed method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first pioneered by Ludwig Knorr in 1883. mdpi.comjk-sci.comnih.gov This reaction can be catalyzed by acid and involves the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comyoutube.com For the synthesis of this compound, this would involve the reaction of 4-nitrophenylhydrazine (B89600) with a suitable 1,3-dicarbonyl precursor.
A common precursor for this synthesis is a chalcone (B49325), which is an α,β-unsaturated ketone. dergipark.org.tramazonaws.com The reaction of a chalcone with hydrazine hydrate (B1144303), often in the presence of an acid like glacial acetic acid, initially forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. researchgate.netresearchgate.net For instance, the reaction of a chalcone with hydrazine hydrate in formic acid and ethanol (B145695) under reflux conditions has been used to produce pyrazole derivatives. mdpi.com
The reaction of hydrazonoyl chlorides with active methylene (B1212753) compounds, such as 1-phenyl-2-(phenylsulfonyl)ethanone, in the presence of a base like sodium ethoxide, also yields highly substituted pyrazoles. nih.gov
Synthesis from Furandiones and Related Cyclic Oxalyl Compounds
Furandiones have been utilized as precursors for the synthesis of pyrazole derivatives. For example, 4-acyl-2,3-furandiones can react with hydrazones under heating in a solid phase to produce 4-acyl-pyrazole-3-carboxylic acids. researchgate.net Additionally, studies on the reactions of cyclic oxalyl compounds with hydrazines have led to the synthesis of complex pyrazole structures like 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. nih.govmdpi.com
Approaches Utilizing 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, which utilizes the reaction of a 1,3-dicarbonyl compound with a hydrazine, remains a highly versatile and straightforward method. jk-sci.comnih.govyoutube.com The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a rapid and simple way to obtain polysubstituted pyrazoles. nih.gov For example, 1,3-diphenyl-1,3-propanedione can be reacted with phenylhydrazine (B124118) to form 1,3,5-triphenyl-2-pyrazoline. researchgate.netprepchem.com The use of substituted hydrazines, such as 4-nitrophenylhydrazine, with various 1,3-diketones allows for the synthesis of a wide range of N-aryl pyrazoles. researchgate.netnih.gov
The reaction can sometimes yield a mixture of regioisomers, depending on which carbonyl group of the unsymmetrical 1,3-dicarbonyl compound is attacked first by the hydrazine. mdpi.comnih.gov However, in many cases, the reaction exhibits high regioselectivity. beilstein-journals.org
Table 1: Examples of Classical Synthesis of Pyrazole Derivatives
| Precursor 1 | Precursor 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Chalcone | Hydrazine hydrate | 1-Acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazoles | Glacial acetic acid | researchgate.net |
| Hydrazonoyl chlorides | 1-Phenyl-2-(phenylsulfonyl)ethanone | 1-(5-Phenyl-4-(phenylsulfonyl)-1-aryl-1H-pyrazol-3-yl)ethanones | Ethanolic sodium ethoxide | nih.gov |
| 4-Acyl-2,3-furandiones | Hydrazone | 4-Acyl-pyrazole-3-carboxylic acids | Solid phase, heating | researchgate.net |
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | - | researchgate.net |
| β-Diketone derivatives | Hydrazine hydrate | 3,5-Disubstituted-1H-pyrazoles | Ethanol, reflux | nih.gov |
Modern Methodologies in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. nih.goveurekaselect.com This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of pyrazoles. tandfonline.comnih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrazoles. tandfonline.comrsc.org This technique often leads to a dramatic reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comnih.gov
Microwave irradiation has been successfully employed for the condensation of chalcones with hydrazine hydrate to afford pyrazole derivatives. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives through a four-component condensation has been shown to be significantly faster with microwave heating compared to conventional methods. rsc.org In some cases, the reaction time can be reduced from hours to just a few minutes. dergipark.org.trrsc.org The combination of microwave irradiation with eco-friendly solvents like water-ethanol mixtures further enhances the green credentials of the synthesis. nih.gov
Solvent-Free and Green Chemistry Methodologies
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes. eurekaselect.comrsc.org The condensation of 1,3-dicarbonyl compounds with hydrazines can be carried out efficiently under solvent-free conditions, often at room temperature with a catalytic amount of acid. rsc.org This approach offers high yields and simplifies the work-up procedure.
Green protocols for pyrazole synthesis also include the use of recyclable catalysts, such as nano-ZnO, and conducting reactions in environmentally benign solvents like water. nih.govmdpi.com These methods are not only more sustainable but also often lead to excellent yields and short reaction times. mdpi.com The development of one-pot, multicomponent reactions for pyrazole synthesis further contributes to the efficiency and atom economy of these processes. beilstein-journals.org
Table 2: Comparison of Modern Synthetic Methodologies for Pyrazoles
| Methodology | Key Features | Advantages | Example Application | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced by-products, energy efficient | Condensation of chalcones with hydrazine hydrate | tandfonline.comdergipark.org.trnih.gov |
| Solvent-Free Synthesis | Reactions conducted without a solvent | Reduced waste, simplified purification, often milder conditions | Condensation of diketones and hydrazines with catalytic acid | rsc.org |
| Green Chemistry Protocols | Use of eco-friendly solvents (e.g., water), recyclable catalysts | Environmentally benign, sustainable, high efficiency | Nano-ZnO catalyzed condensation of phenylhydrazine and ethyl acetoacetate | nih.govmdpi.com |
Catalytic Methods, Including Transition-Metal Catalysis
Catalytic methods, particularly those involving transition metals, offer efficient and selective routes for the synthesis of pyrazole derivatives. While some methods achieve pyrazole synthesis without the need for transition-metal catalysts, others leverage their unique catalytic properties.
A notable temperature-controlled method allows for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from common starting materials without the use of transition-metal catalysts or oxidants. nih.gov This approach relies on electrophilic cyclization and provides moderate to excellent yields by adjusting the reaction temperature. nih.gov
However, transition-metal catalysis plays a crucial role in many synthetic strategies. For instance, palladium-catalyzed N-arylation of hydrazones has been developed as a versatile method for pyrazole synthesis. nih.gov Another approach involves the use of a FeBr3/I2 complex as a catalyst for the thiolation of phenylpyrazoles with disulfides. google.com This reaction, however, has some drawbacks for industrial applications, such as long reaction times and the need for specific reaction conditions. google.com
In a different vein, a novel and reusable nanomagnetic catalyst, Fe2O3@SiO2/In2O3, has been synthesized and employed for the green synthesis of related azomethine compounds, demonstrating the potential of nanocatalysts in facilitating pyrazole-related syntheses. researchgate.net Similarly, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been utilized as a green and magnetically separable catalyst for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov
The following table summarizes various catalytic methods for the synthesis of pyrazole derivatives, including analogs of this compound.
| Catalyst/Method | Starting Materials | Product Type | Key Features |
| Temperature-Controlled | α,β-alkynic hydrazones | Pyrazoles and 1-tosyl-1H-pyrazoles | Transition-metal- and oxidant-free, divergent synthesis. nih.gov |
| Palladium-Catalysis | Hydrazones | Pyrazoles | Versatile N-arylation method. nih.gov |
| FeBr3/I2 Complex | Phenylpyrazole, Disulfide | Thiolated phenylpyrazoles | Catalytic thiolation. google.com |
| Fe2O3@SiO2/In2O3 Nanocatalyst | Not specified | Azomethine compounds | Reusable nanomagnetic catalyst for green synthesis. researchgate.net |
| Tannic Acid-Functionalized Fe3O4 Nanoparticles | Aldehyde, Malononitrile, Phenylhydrazine | Azo-linked 5-amino-pyrazole-4-carbonitriles | Green, magnetically separable catalyst. nih.gov |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These strategies are highly efficient, atom-economical, and often environmentally friendly.
Several one-pot MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a variety of 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a HAp/ZnCl2 nano-flakes catalyst. biointerfaceresearch.com This solvent-free method provides high yields in short reaction times. biointerfaceresearch.com
Another example is the four-component synthesis of bioactive pyranopyrazole heterocycles using a polymer-supported heterogeneous dioxidotungsten(VI) complex as a catalyst in ethanol. researchgate.net This method offers high yields and the catalyst is recyclable. researchgate.net Similarly, guanidine (B92328) hydrochloride has been used as a catalyst for the one-pot multicomponent synthesis of pyrazolopyranopyrimidines in aqueous conditions. researchgate.net
The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides has been achieved through a one-pot procedure involving the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives in the presence of a coupling agent. rsc.org
The table below provides an overview of one-pot multicomponent reactions for synthesizing pyrazole analogs.
| Catalyst/Reagents | Reactants | Product Type | Key Features |
| HAp/ZnCl2 nano-flakes | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | 1H-pyrazole-1-carbothioamide derivatives | Solvent-free, high yields, short reaction times. biointerfaceresearch.com |
| Dioxidotungsten(VI) complex | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Barbituric acid | Pyranopyrazole heterocycles | Heterogeneous, recyclable catalyst, green solvent. researchgate.net |
| Guanidine hydrochloride | Aryl/heterocyclic aldehyde, Ethyl acetoacetate, Barbituric acid, Hydrazine hydrate | Pyrazolopyranopyrimidines | Aqueous conditions, recyclable catalyst. researchgate.net |
| EDCI/HOBt | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides | One-pot amide coupling. rsc.org |
Regioselective Synthesis and Stereochemical Control
The control of regioselectivity and stereochemistry is a critical aspect of pyrazole synthesis, as the biological activity of these compounds can be highly dependent on the substitution pattern and spatial arrangement of the atoms.
The regioselective synthesis of pyrazoles is often challenging, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. However, various strategies have been developed to overcome this issue.
One effective method involves the use of trichloromethyl enones as starting materials. acs.org The reaction of these enones with arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer of the corresponding pyrazole, while the use of the free arylhydrazine base yields the 1,5-regioisomer exclusively. acs.org This regiocontrolled methodology allows for the selective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. acs.org For instance, the reaction with 4-nitrophenylhydrazine resulted in the formation of methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate in a 37% yield. acs.org
Another approach to achieving regioselectivity is through temperature control in the electrophilic cyclization of α,β-alkynic hydrazones, which can provide excellent regioselectivity under mild conditions. nih.gov The choice of solvent can also play a crucial role in directing the regiochemical outcome of pyrazole formation. acs.org
While the pyrazole ring itself is aromatic and planar, the stereochemistry of substituents on the ring and on precursors can be important. For pyrazoline derivatives, which are dihydro-analogs of pyrazoles, the stereochemistry at the chiral centers is a key consideration.
In the synthesis of pyrazoles from precursors like (Z)- and (E)-isomers of chalcones or other α,β-unsaturated compounds, the stereochemistry of the starting material can influence the reaction pathway and potentially the final product, although the aromatization to the pyrazole ring often removes these stereocenters. However, for related dihydro-1H-pyrazole compounds, the relative stereochemistry of the substituents is a critical aspect. For example, in a series of (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile and (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole compounds, the geometry of the double bond was a defining feature. nih.gov
The determination of the three-dimensional structure of pyrazole derivatives is often accomplished using techniques such as X-ray crystallography. For example, the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole revealed that the benzene (B151609) ring is twisted with respect to the pyrazole ring, and the nitro group is nearly coplanar with the benzene ring. nih.govresearchgate.net Such structural information is vital for understanding the molecule's properties and interactions.
Chemical Reactivity and Transformation Studies of 1 4 Nitrophenyl 5 Phenyl 1h Pyrazole and Derivatives
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. The position of these substitutions is dictated by the electronic nature of the pyrazole ring and the directing effects of its substituents. In the case of 1,5-disubstituted pyrazoles, the C4 position is the most favorable site for electrophilic attack. rrbdavc.orgnih.gov This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org The presence of a phenyl group at the C5 position and a 4-nitrophenyl group at the N1 position influences the electron density of the pyrazole ring, but the C4 position generally remains the primary site for electrophilic substitution. rrbdavc.orgresearchgate.net
For instance, bicyclic 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole undergoes electrophilic substitution exclusively at the C4 atom of the pyrazole ring. researchgate.net While this is a different pyrazole derivative, the principle of C4-selectivity in electrophilic substitution on the pyrazole ring is a well-established phenomenon. rrbdavc.orgnih.govresearchgate.net
Reactions of Peripheral Functional Groups
The functional groups attached to the 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole core provide avenues for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Conversion of Carboxylic Acid Moieties to Ester and Amide Derivatives
Pyrazole carboxylic acids are versatile intermediates that can be readily converted into their corresponding esters and amides. The synthesis of these derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound.
The general approach involves the activation of the carboxylic acid, often by converting it to an acid chloride, followed by reaction with an appropriate alcohol or amine. dergipark.org.trmdpi.com For example, 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has been successfully converted to its acid chloride, which then reacts with various alcohols to yield the corresponding esters. dergipark.org.tr Similarly, reaction with amines or ureas produces amide and carbo-urea derivatives, respectively. dergipark.org.tr
The synthesis of pyrazole amides can also be achieved through various catalytic methods. For instance, pyrazole-thiophene-based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with substituted pyrazole amines. nih.gov These reactions can be optimized using different methodologies to achieve good yields. nih.gov
Table 1: Synthesis of Pyrazole Amide Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 5-Bromothiophene carboxylic acid, 3-methyl-1-phenyl pyrazol-5-amine | TiCl4, Pyridine | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12 | nih.gov |
| 5-Bromothiophene carboxylic acid, tert-butyl-3-amino-5-methylpyrazole-1-carboxylate | TiCl4, Pyridine | 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 48 | nih.gov |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, 5-amino-1,3,4-thiadiazole-2-sulfonamide | - | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | - | nih.gov |
Dehydration Reactions Leading to Nitrile Derivatives
Nitrile derivatives of pyrazoles can be synthesized from their corresponding primary amide precursors through dehydration reactions. This transformation is typically achieved using a dehydrating agent. masterorganicchemistry.com For example, the conversion of an amine compound to a nitrile has been accomplished using thionyl chloride (SOCl₂) and dimethylformamide (DMF). dergipark.org.tr
The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been reported from the reaction of 4-nitroaniline (B120555) and 2,3-dicyanopropionic acid ethyl ester. nih.gov This demonstrates a direct route to a cyano-substituted pyrazole derivative.
Reduction Reactions (e.g., of the Nitro Group)
The nitro group on the 1-(4-nitrophenyl) substituent is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for further derivatization. Standard reduction conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride, are typically employed. nih.gov
The resulting amino group can then be used in a variety of subsequent reactions, such as the formation of amides, sulfonamides, or ureas. For example, a series of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives were synthesized starting from the reduction of a nitrophenyl precursor. nih.gov
Cyclocondensation Reactions for the Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyridazine)
The pyrazole ring can serve as a scaffold for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. These fused systems are of significant interest due to their potential biological activities. nih.gov
The synthesis of pyrazolo[3,4-d]pyridazines often involves the cyclocondensation of a suitably functionalized pyrazole precursor with a hydrazine (B178648) derivative. For instance, pyrazolo[3,4-d]pyridazinone derivatives have been obtained from the cyclization reactions between a pyrazole carboxylic acid and various hydrazines. dergipark.org.tr Another approach involves the oxidative cyclization of 1,4-dioximes derived from 3,4-diacetyl-1H-pyrazoles to form pyrazolo[3,4-d]pyridazine 5,6-dioxides. researchgate.net
Influence of Nitro and Phenyl Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of the this compound system are significantly influenced by the nature of the substituents at the N1 and C5 positions. The phenyl group at C5 is an electron-donating group through resonance, which can increase the electron density of the pyrazole ring.
The interplay between the electron-donating phenyl group and the electron-withdrawing nitrophenyl group creates a unique electronic environment within the molecule. This can influence the reactivity of functional groups on the pyrazole ring and its substituents. For example, the electron-withdrawing nature of the nitrophenyl group can affect the acidity of protons on adjacent carbons and the reactivity of the pyrazole nitrogen atoms.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules. asrjetsjournal.org Parameters like ionization potential, electron affinity, and electrostatic surface potential maps can help predict the reactive sites of the molecule. asrjetsjournal.org For instance, studies on similar pyrazole derivatives have shown that the placement of substituents significantly impacts the chemical behavior of the compound. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the positions of protons and carbon atoms within the molecule's framework.
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The aromatic protons of the phenyl and nitrophenyl rings, as well as the proton on the pyrazole (B372694) ring, exhibit characteristic chemical shifts.
In the ¹H NMR spectrum of a related compound, the aromatic protons typically appear as a multiplet in the range of δ 7.26–7.41 ppm. The proton on the pyrazole ring is expected to resonate as a singlet.
Table 1: ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.26 - 7.41 | m |
| Pyrazole-H | ~6.5 (estimated) | s |
Note: The data presented is based on a potentially mislabeled compound in a doctoral thesis and should be considered with caution. The chemical shift for the pyrazole proton is an estimation based on typical values for similar structures.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electron-withdrawing or -donating nature of the substituents. The carbons of the aromatic rings and the pyrazole ring resonate at characteristic frequencies. For a related bromo-analogue, the aromatic carbons were observed in the range of δ 112.6-142.3 ppm.
Table 2: ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic/Pyrazole Carbons | 112.6 - 145.1 |
Note: The data presented is based on a potentially mislabeled compound in a doctoral thesis and should be considered with caution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-nitrogen bonds (C-N) of the pyrazole ring, and the carbon-carbon double bonds (C=C) of the aromatic rings. For instance, the IR spectrum of a similar compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed a C=N stretch at 1638 cm⁻¹ and a C-N stretch at 1155 cm⁻¹. nih.gov
A detailed analysis of the vibrational frequencies can be achieved through computational methods, which can also provide the potential energy distribution (PED) for each vibrational mode. This analysis helps in assigning specific vibrational modes to the observed IR bands. For a complex pyrazole derivative, theoretical calculations have been used to assign the vibrational normal modes. This type of analysis for this compound would allow for a precise correlation between the molecular structure and its vibrational spectrum.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1570 |
| NO₂ | Symmetric Stretch | 1300 - 1370 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Pyrazole) | Stretch | 1100 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
X-ray Crystallography for Solid-State Molecular Structure Determination
In the crystal structure of the dihydrogenated analogue, the 4-nitrophenyl group is twisted with respect to the pyrazole ring. A similar twisted conformation is expected for this compound due to steric hindrance between the two aromatic rings. The bond lengths and angles within the pyrazole and phenyl rings are expected to be within the normal ranges for sp²-hybridized atoms. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking between the aromatic rings.
Table 4: Crystallographic Data for a Related Pyrazoline
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 21.3909 (13) |
| b (Å) | 3.8653 (2) |
| c (Å) | 12.4514 (8) |
| V (ų) | 1029.51 (11) |
| Z | 4 |
Note: Data is for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole and is provided for comparative purposes.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed empirical formula. For this compound, with the molecular formula C₁₅H₁₁N₃O₂, the calculated elemental composition provides a benchmark for confirming the purity of a synthesized sample. Experimental values are generally expected to be within ±0.4% of the calculated values.
Table 5: Elemental Analysis Data
| Element | Calculated (%) for C₁₅H₁₁N₃O₂ |
| Carbon (C) | 67.92 |
| Hydrogen (H) | 4.18 |
| Nitrogen (N) | 15.84 |
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer insights into its geometry, molecular orbitals, and charge distribution.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity. nih.gov
For pyrazole derivatives, DFT calculations have been used to determine these energies. For example, in a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.02 to 3.83 eV. nih.gov The HOMO is typically localized over the phenyl and pyrazole rings, indicating these are the primary sites for electrophilic attack, while the LUMO is often distributed over the nitrophenyl group, the electron-accepting portion of the molecule. nankai.edu.cn
Table 1: Frontier Molecular Orbital Energies for Related Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| M1 | -5.92 | -2.50 | 3.42 |
| M2 | -5.91 | -2.77 | 3.14 |
| M3 | -5.87 | -2.85 | 3.02 |
| M4 | -5.86 | -2.43 | 3.43 |
| M5 | -5.86 | -2.42 | 3.37 |
| M6 | -6.06 | -2.90 | 3.16 |
| Ma | -6.10 | -2.26 | 3.83 |
Data adapted from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. In pyrazole derivatives, NBO analysis has been used to understand the delocalization of electron density from lone pairs of nitrogen and oxygen atoms to antibonding orbitals, contributing to the molecule's stability. nih.gov These studies can quantify the strength of various intramolecular interactions and provide insight into the electronic delocalization across the pyrazole, phenyl, and nitrophenyl rings.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For pyrazole derivatives containing a nitro group, the MEP analysis typically shows the most negative potential around the oxygen atoms of the nitro group, indicating these are strong centers for electrophilic interactions. nih.gov The regions around the hydrogen atoms of the phenyl rings generally exhibit positive potential. This information is crucial for understanding how the molecule interacts with other molecules and biological targets.
Theoretical Examination of Reaction Mechanisms and Pathways
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. For the synthesis of pyrazoles, theoretical studies can help to understand the step-by-step process of ring formation. The reaction of α,β-unsaturated ketones with hydrazines is a common method for synthesizing pyrazolines, which can then be oxidized to pyrazoles. mdpi.commdpi.com Theoretical models can map out the energy profile of the reaction, identifying transition states and intermediates. mdpi.com For instance, the formation of 1,3,5-substituted pyrazoles from the reaction of hydrazines with 1,3-diketones has been studied, revealing the key steps in the cyclization and dehydration process. mdpi.com Mechanistic studies have also explored the regioselectivity of such reactions, explaining why certain isomers are formed preferentially. researchgate.net
In Silico Approaches to Molecular Interactions (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov Docking studies with pyrazole derivatives have been performed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov For example, docking studies on pyrazole derivatives have revealed their potential to bind to the active sites of receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. nih.gov
Computational and Theoretical Investigations
Ligand-Target Interaction Modeling
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to predict and analyze the binding of small molecules like 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole to biological targets. While specific modeling studies on this exact compound are not extensively detailed in the reviewed literature, the broader class of phenylpyrazole and nitrophenyl-pyrazole derivatives has been the subject of numerous computational investigations. These studies provide significant insights into the potential interactions and therapeutic targets for this structural scaffold.
The pyrazole (B372694) nucleus is a versatile scaffold known to interact with a wide range of protein targets, including protein kinases, anti-apoptotic proteins, and enzymes involved in inflammation or fungal biosynthesis. acs.orgijnrd.orgrjpn.orgajpp.in The specific substituents on the pyrazole ring, such as the 4-nitrophenyl group at the N1 position and the phenyl group at C5, play a crucial role in determining the binding affinity and selectivity. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electrostatic potential and its ability to act as a good electron acceptor, potentially enhancing interactions within a target's active site. nih.gov
Case Study 1: Pyrazole Derivatives as Kinase Inhibitors
A study on various pyrazole derivatives investigated their potential as inhibitors for several protein kinases, which are crucial targets in cancer therapy. nih.gov Using molecular docking, researchers evaluated the binding of these compounds to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The results showed that these derivatives could fit deeply within the binding pockets of the kinases, forming key interactions. nih.gov The binding affinities for several potent derivatives were calculated, demonstrating the scaffold's potential for kinase inhibition. nih.gov
Table 1: Binding Energies of Selected Pyrazole Derivatives Against Protein Kinase Targets. nih.gov
| Compound ID | Target Protein (PDB ID) | Binding Energy (kJ/mol) |
|---|---|---|
| 1b | VEGFR-2 (2QU5) | -10.09 |
| 1d | Aurora A (2W1G) | -8.57 |
| 2b | CDK2 (2VTO) | -10.35 |
Table based on data for analogous pyrazole derivatives, not the specific subject compound.
Case Study 2: Phenylpyrazoles as MCL-1 Inhibitors
In another significant study, docking-based virtual screening was used to identify new inhibitors for Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in many cancers. acs.orgacs.org This screening identified a hit compound featuring a phenylpyrazole core. acs.org Subsequent structure-based design and optimization led to the development of selective MCL-1 inhibitors with submicromolar binding affinity. acs.orgacs.org
Computational modeling revealed the critical interactions between the phenylpyrazole inhibitor and the BH3-domain-binding pocket on the MCL-1 surface. acs.org The binding was stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular dynamics simulations further confirmed the stability of these interactions over time. nih.govnih.gov
Table 2: Key Interactions of a Phenylpyrazole-based Inhibitor with MCL-1. acs.orgnih.gov
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Glu173, Leu175 |
| Hydrophobic Interactions | Val105, Leu97, Met225 |
Table based on data for analogous phenylpyrazole derivatives, not the specific subject compound.
These computational findings underscore the potential of the this compound scaffold. The established models for related compounds provide a robust framework for predicting its likely biological targets and the specific molecular interactions that would govern its activity. Such in silico approaches are invaluable for guiding the synthesis and biological evaluation of new derivatives in drug discovery programs. tandfonline.comijpbs.com
Structure Activity Relationship Sar Methodologies for Pyrazole Derivatives
General Principles of SAR in Pyrazole (B372694) Design and Optimization
The foundational principle of SAR in the context of pyrazole derivatives lies in the systematic modification of substituents at various positions of the heterocyclic ring to elucidate their impact on biological activity. The pyrazole core offers multiple points for substitution, primarily at the N1, C3, C4, and C5 positions. The nature of these substituents, including their size, shape, lipophilicity, and electronic properties, plays a crucial role in determining the molecule's interaction with its biological target. nih.govnih.gov
A common strategy involves the initial identification of a lead compound, often through high-throughput screening or from existing knowledge of pharmacophores. nih.gov For instance, 3,5-diphenylpyrazole (B73989) has been identified as a potent inhibitor of meprin α, serving as a starting point for further optimization. nih.govnih.gov Subsequent modifications are then made to this lead structure to enhance its activity, selectivity, and pharmacokinetic properties. The synthesis of pyrazole derivatives is well-established, facilitating a straightforward exploration of SAR. nih.gov
Key considerations in the SAR of pyrazoles include:
Positional Isomerism: The relative positions of substituents on the pyrazole ring can significantly alter the biological activity.
Stereochemistry: The three-dimensional arrangement of atoms can be critical for receptor binding, and different stereoisomers may exhibit vastly different activities.
Bioisosteric Replacement: The substitution of a functional group with another that has similar physical and chemical properties can lead to improved potency or reduced toxicity.
The ultimate goal of these SAR studies is to develop a comprehensive understanding of the key structural features required for a desired biological effect, which can then be used to design novel and more effective pyrazole-based therapeutic agents.
Rational Design of Pyrazole Derivatives for Modulated Molecular Interactions
The rational design of pyrazole derivatives is a targeted approach that leverages an understanding of the molecular interactions between the ligand and its biological target. This process often involves computational modeling and a deep understanding of the chemical principles that govern molecular recognition.
The position and electronic characteristics of substituents on the pyrazole ring are paramount in dictating the molecule's biological profile. In the case of 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole, the substituents at the N1 and C5 positions are of particular interest.
The 4-nitrophenyl group at the N1 position introduces a strong electron-withdrawing nitro group. Electron-withdrawing groups have been shown to be important for the anti-inflammatory and antinociceptive efficacy of pyrazole analogs. frontiersin.orgresearchgate.net The presence of a nitro group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity and reactivity. nih.gov For instance, the introduction of a nitro group into the A ring of certain pyrazole derivatives was found to benefit their estrogen receptor β (ERβ) binding abilities. nih.gov However, the introduction of a lipophilic phenyl moiety at the N1 position of 3,5-diphenylpyrazole has been observed to decrease activity against meprin α and β. nih.gov Furthermore, theoretical studies suggest that N-substitution with an electron-withdrawing group can decrease the aromaticity of the pyrazole ring. researchgate.net
Table 1: Impact of N1 and C5 Substituents on Pyrazole Activity
| Position | Substituent | Electronic Nature | Observed/Potential Impact | Reference(s) |
| N1 | 4-Nitrophenyl | Electron-withdrawing | Influences electronic properties, may decrease aromaticity, can affect binding affinity. | nih.govnih.govresearchgate.net |
| C5 | Phenyl | Lipophilic/Aromatic | Contributes to hydrophobic interactions, can be crucial for binding. | frontiersin.orgnih.gov |
Beyond the core substituents, the exploration of diverse functionalities and peripheral modifications is a critical aspect of rational drug design. This can involve the introduction of various chemical groups to fine-tune the molecule's properties. For example, the incorporation of acidic carboxyphenyl moieties or their bioisosteres in pyrazole derivatives has been shown to modulate activity against specific enzymes. nih.gov
In the context of this compound, further modifications could be envisioned to enhance its therapeutic potential. These could include:
Modification of the Phenyl Rings: Introduction of additional substituents on either the N1-phenyl or C5-phenyl ring to alter electronic properties, solubility, or metabolic stability.
Introduction of Functional Groups at C3 and C4: The C3 and C4 positions of the pyrazole ring are also amenable to substitution, offering further opportunities to modulate the molecule's interaction with its target.
Hybridization with Other Pharmacophores: Combining the pyrazole scaffold with other known pharmacophoric units can lead to hybrid molecules with improved affinity and efficacy. researchgate.net
These modifications are guided by the initial SAR findings and are often aided by computational tools to predict the impact of the changes on the molecule's properties.
Pharmacophore Development and Lead Compound Strategy
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netgrafiati.com A pharmacophore model can be generated based on a set of active molecules or from the structure of a ligand bound to its receptor. nih.govresearchgate.net
For pyrazole derivatives, pharmacophore models often include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive or negative ionizable groups
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.netnih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds.
A lead compound, such as a pyrazole derivative identified through screening or initial synthesis, serves as the starting point for optimization. nih.gov The lead compound strategy involves a cyclical process of:
Synthesis of analogs of the lead compound.
Biological evaluation of the synthesized compounds.
Establishment of SAR to understand the relationship between structural changes and activity.
Rational design of the next generation of compounds based on the SAR data.
This iterative process aims to systematically improve the potency, selectivity, and drug-like properties of the lead compound, ultimately leading to the identification of a clinical candidate. The development of pyrazole-based drugs has benefited significantly from these well-established medicinal chemistry strategies.
Strategic Applications of Pyrazole Derivatives in Research
Role in Medicinal Chemistry Research and Drug Discovery
The pyrazole (B372694) nucleus is a fundamental scaffold in the development of new therapeutic agents. Its derivatives have been extensively studied, revealing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazole as a Versatile Lead Scaffold for Bioactive Agents
The pyrazole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. nih.gov This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications. nih.govmdpi.com For instance, pyrazole derivatives have been synthesized and investigated for their potential as anti-inflammatory, antiviral, anticancer, and antimicrobial agents. nih.govmdpi.com
The introduction of different substituents onto the pyrazole ring allows for the fine-tuning of its pharmacological properties. For example, the incorporation of a 5-(4-nitrophenyl)furan group into a pyrazole structure has been explored to create compounds with antibacterial, fungicidal, and other valuable biological activities. biointerfaceresearch.com Similarly, the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives has yielded compounds with significant anti-inflammatory effects. mdpi.com
The adaptability of the pyrazole core is further highlighted by its use in creating complex heterocyclic structures. For instance, pyrazole-fused curcumin (B1669340) analogues have been synthesized and evaluated for their anticancer potential. nih.gov The strategic combination of the pyrazole scaffold with other pharmacologically active moieties continues to be a fruitful area of research in the quest for novel and more effective therapeutic agents.
Exploration of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Protein Binding Studies)
The biological activity of pyrazole derivatives is often linked to their ability to interact with specific enzymes and proteins. For example, certain phenylpyrazole insecticides function by blocking GABA-gated chloride channels in insects, a mechanism that is less likely to affect mammals due to differences in the channel structure. wikipedia.org
In the realm of anticancer research, some pyrazole-containing compounds have been identified as inhibitors of specific protein kinases, which are crucial for cell signaling and growth. For instance, a series of 5-phenyl-1H-pyrazole derivatives were designed as potential inhibitors of the BRAF(V600E) kinase, a protein implicated in certain types of cancer. nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the target protein. nih.gov
Furthermore, pyrazole derivatives have been investigated as inhibitors of other enzymes, such as arylamine N-acetyltransferase, which is found in prokaryotes. globalresearchonline.net The ability of these compounds to selectively target microbial enzymes makes them attractive candidates for the development of new antibacterial agents. nih.gov The study of these molecular interactions is crucial for understanding the structure-activity relationships of pyrazole derivatives and for designing more potent and selective drugs.
Design of Pharmacological Probes for Biological Systems
Due to their specific interactions with biological targets, pyrazole derivatives are valuable tools for studying biological systems. These compounds can be used as pharmacological probes to investigate the function of specific proteins and pathways.
For instance, pyrazole-based compounds have been developed as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in regulating neuronal excitability. nih.gov These probes can be used to explore the physiological roles of GIRK channels in the nervous system.
Applications in Agrochemical Research
Pyrazole derivatives have made significant contributions to the field of agrochemical research, particularly in the development of products designed to protect crops from pests and diseases. researchgate.net
Development of Crop Protection Agents
A number of commercial fungicides, herbicides, and insecticides are based on the pyrazole scaffold. researchgate.net The versatility of this chemical structure allows for the creation of compounds with a wide range of activities against various agricultural pests. nih.govresearchgate.net
For example, phenylpyrazole insecticides are a well-established class of broad-spectrum insecticides. wikipedia.org These compounds, such as fipronil, are effective against a wide variety of insect pests. wikipedia.orgconicet.gov.ar Their mode of action involves the disruption of the central nervous system of insects. wikipedia.org
In addition to insecticides, pyrazole derivatives have been developed as fungicides. Pyrazolecarboxamides, for instance, have shown efficacy against various phytopathogenic fungi. nih.gov Some of these compounds have demonstrated better performance than existing commercial fungicides in in-vitro tests. nih.gov The development of new pyrazole-based agrochemicals is an ongoing area of research, with a focus on creating more effective and environmentally friendly crop protection solutions. nyxxb.cnresearchgate.net
Contributions to Materials Science Research
The unique photophysical and electrochemical properties of pyrazole derivatives have led to their application in materials science. These compounds have been investigated for their potential use in various advanced materials and technologies. nih.gov
Substituted pyrazolines, for example, are known for their fluorescent properties and high quantum yields, making them suitable for use as optical brighteners and whiteners. mdpi.com They also exhibit blue photoluminescence and electroluminescence, which has led to their exploration as materials for organic light-emitting diodes (OLEDs) and as hole-transporting materials in electronic devices. mdpi.com
Furthermore, certain pyrazole derivatives have been studied for their nonlinear optical (NLO) properties. nih.gov Compounds with specific electron-donating and electron-accepting groups can exhibit significant NLO responses, making them candidates for applications in photonics and optoelectronics. nih.gov The ability to tune the optical and electronic properties of pyrazole derivatives through chemical modification makes them a promising class of materials for the development of new technologies. nih.gov Additionally, some pyrazole derivatives have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netsemanticscholar.orgnih.gov
Development of New Materials with Tailored Properties
The unique molecular architecture of pyrazole derivatives, particularly those incorporating electron-donating and electron-accepting groups, has positioned them as promising candidates for the development of advanced materials with tailored optical properties. The compound 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole, through its strategic design, embodies the principles of molecular engineering for applications in materials science, especially in the realm of nonlinear optics (NLO).
Research into structurally similar pyrazoline compounds has demonstrated their significant potential as NLO materials. nih.gov The presence of a nitro group (an electron acceptor) and a phenyl group (an electron donor) attached to the pyrazole core creates a push-pull system that enhances the molecule's hyperpolarizability, a key factor for NLO activity. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting and understanding these properties.
For instance, a DFT study on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives revealed that the positioning of substituents significantly influences the compound's chemical behavior and NLO response. nih.gov The study highlighted that the presence of two nitro groups can enhance the electrophilic nature and, consequently, the NLO properties of the molecule. nih.gov The calculated first hyperpolarizability (β₀) values for these derivatives were found to be significantly greater than that of urea, a standard NLO material, marking them as promising candidates for applications in ultrafast optics. nih.gov
Furthermore, studies on other pyrazoline derivatives, such as (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile and (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole, have shown that the attachment of multiple electron-accepting groups leads to high NLO responses. nih.gov The investigation of compounds like 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline has further solidified the potential of pyrazole-based structures in NLO applications. nih.gov These findings underscore the principle that the strategic functionalization of the pyrazole ring is a powerful tool for creating materials with substantial NLO properties.
Fluorescent Agents and Dyes Development
The inherent fluorescent properties of the pyrazole scaffold have been extensively explored for the development of novel fluorescent agents and dyes. The substitution pattern on the pyrazole ring plays a crucial role in determining the specific photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
A study on the closely related isomer, 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), provides insight into the potential fluorescent behavior of this compound. In an ethanol (B145695) solution, NPP exhibited an absorption maximum at 316 nm. Its fluorescence spectrum showed distinct emission bands around 411 nm, 436 nm, and 463 nm. nih.gov Notably, the fluorescence intensity was directly proportional to the concentration, and the compound's photophysical properties were not significantly affected by changes in the acidity or alkalinity of the medium. nih.gov
Research on other pyrazoline derivatives further highlights their utility as fluorescent materials. For example, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline has been identified as a potential orange-light emitting material, with a maximum emission band at 604 nm in the solid state. mdpi.comnih.gov This suggests that the combination of nitrophenyl and other aromatic moieties can lead to materials with desirable emissive properties for applications in optoelectronics.
Another relevant study focused on 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This compound displayed intense fluorescence emission with a maximum at 330 nm when excited at 275 nm in methanol. mdpi.com The electronic spectrum in the UV region showed absorption bands at approximately 277 nm, 245 nm, and 220 nm. mdpi.com Such pyrazoline derivatives are recognized for their high quantum yields and are utilized as optical brighteners and whiteners. mdpi.com
Theoretical investigations using DFT have also shed light on the structural basis for the high fluorescence quantum yields observed in some pyrazole derivatives. A study on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole demonstrated that its energetically lowest-lying excited state (S1) is an optically allowed state, which facilitates efficient fluorescence. epa.gov This contrasts with the corresponding pyrazoline, where the S1 state has characteristics that lead to fluorescence quenching. epa.gov This theoretical understanding is crucial for the rational design of new pyrazole-based dyes with optimized fluorescence performance.
The following table summarizes the photophysical properties of some relevant pyrazole derivatives:
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Reference |
| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) | Ethanol | 316 | 411, 436, 463 | nih.gov |
| 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline | Solid State | - | 604 | mdpi.comnih.gov |
| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | ~277, 245, 220 | 330 | mdpi.com |
This collective research demonstrates the versatility of the pyrazole core in creating a diverse range of fluorescent materials. By strategically modifying the substituents on the pyrazole ring, it is possible to fine-tune the absorption and emission characteristics, leading to the development of novel dyes and fluorescent probes for various scientific and technological applications.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net While effective, future research must prioritize the development of more environmentally benign and efficient methodologies for synthesizing 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole and its analogues.
A major thrust in modern chemistry is the adoption of green chemistry principles. Research should focus on adapting multicomponent reactions (MCRs), which offer high atom, pot, and step economy (PASE), to the synthesis of this target molecule. mdpi.com These one-pot procedures can generate complex molecules like 1,4-dihydropyrano[2,3-c]pyrazoles from simple precursors in an efficient manner. mdpi.com The use of water as a solvent, as demonstrated in taurine-catalyzed four-component reactions, presents a sustainable alternative to volatile organic solvents. mdpi.com
Furthermore, the exploration of novel catalytic systems is a promising avenue. Recent studies have shown the efficacy of magnetically separable nanocatalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, for the green synthesis of other functionalized pyrazoles. nih.gov Similarly, layered double hydroxide (B78521) (LDH) based nano-catalysts have been successfully used for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles, offering mild reaction conditions, short reaction times (15-27 min), and excellent yields (85-93%). nih.gov Adapting such catalytic systems could provide a reusable and efficient pathway to this compound.
Table 1: Comparison of Catalytic Systems for Pyrazole (B372694) Synthesis
| Catalyst System | Reaction Type | Key Advantages | Yields | Reference |
|---|---|---|---|---|
| Taurine | Four-component reaction | Uses water as solvent, good for dihydropyrano[2,3-c]pyrazoles | 85-92% | mdpi.com |
| Fe3O4@SiO2@Tannic acid | Three-component mechanochemical reaction | Environmentally friendly, catalyst is magnetically separable and reusable | High yields | nih.gov |
| LDH@PTRMS@DCMBA@CuI | Three-component one-pot reaction | Eco-friendly, mild conditions, short reaction times, reusable catalyst | 85-93% | nih.gov |
| Et2NH | Four-component reaction | Uses water as solvent, ambient temperature | 40-78% | mdpi.com |
Advanced Computational Modeling for Structure-Property Prediction and Design
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties. nih.gov Such studies, performed on similar pyrazole derivatives, have been used to analyze frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. nih.gov The calculated energy gap (ΔEg) can reveal the kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For nitrophenyl-substituted pyrazoles, the nitro group is often an electrophilic center. nih.gov These computational maps are invaluable for designing new functional derivatives.
Furthermore, computational models are essential for exploring potential applications, such as in nonlinear optics (NLO). The hyperpolarizability (β0) of related pyrazole compounds has been calculated, with some showing values greater than the standard material urea, indicating their potential as NLO candidates. nih.gov Similar computational screening of this compound could guide its development for advanced materials.
Table 2: Sample Computational Data for a Related Pyrazole Derivative Data is illustrative for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and represents the type of data to be generated for the target compound.
| Parameter | Description | Illustrative Value | Reference |
|---|---|---|---|
| ΔEg (Energy Gap) | Difference between HOMO and LUMO energies, indicates chemical reactivity. | ~4.5 eV | nih.gov |
| β0 (Hyperpolarizability) | Measure of the nonlinear optical response. | 5.21–7.26 × 10−30 esu | nih.gov |
| Binding Affinity | Predicted strength of interaction with a biological target (e.g., a protein). | -8.5 to -9.7 kcal/mol | nih.gov |
In-depth Mechanistic Studies of Chemical Transformations and Reaction Kinetics
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. Future research should include in-depth mechanistic studies of the formation of this compound.
The proposed mechanism for the synthesis of related pyrazoles often begins with the catalyst activating a carbonyl compound, which then reacts with an active methylene (B1212753) compound (like malononitrile) to form an intermediate. nih.gov This intermediate subsequently reacts with the hydrazine (B178648) (e.g., 4-nitrophenylhydrazine) to undergo cyclization and form the pyrazole ring. nih.gov Investigating the kinetics of these steps for the synthesis of this compound would allow for the fine-tuning of reaction conditions such as temperature, concentration, and catalyst loading to maximize yield and purity.
Spectroscopic monitoring of the reaction progress, coupled with the isolation and characterization of intermediates, can provide direct evidence for the proposed mechanistic pathways. Computational modeling can also be used to calculate the energy profiles of different reaction pathways, identifying the transition states and the most energetically favorable route. This synergistic approach of experimental and theoretical studies will provide a comprehensive picture of the chemical transformations involved.
Expanding the Scope of Pyrazole-Based Scaffolds for Broader Research Applications
The pyrazole nucleus is a versatile scaffold that can be functionalized to create a wide array of derivatives with diverse properties. researchgate.netnih.gov Future work should focus on using this compound as a building block to expand the library of pyrazole-based compounds for broader research applications.
The unique properties of pyrazoles stem from their susceptibility to electrophilic substitution, typically at the 4-position, and nucleophilic attack at positions 3 and 5. nih.gov Strategic functionalization of the phenyl rings and the pyrazole core of this compound could lead to novel compounds with enhanced biological activities or material properties. For instance, the introduction of formyl or hydroxymethyl groups can create precursors for new asymmetric imine or amine ligands, which are valuable in coordination chemistry for generating mixed-metal polynuclear complexes. rsc.org
Given the wide range of biological activities associated with pyrazoles—including anticancer, anti-inflammatory, and antimicrobial properties—new derivatives of this compound should be synthesized and screened for potential therapeutic applications. researchgate.net The integration of different pharmacophoric moieties, such as a 1,2,3-triazole ring, with the pyrazole core has been shown to produce compounds with interesting biological profiles. uran.ua Exploring such molecular hybridization strategies could lead to the discovery of new lead compounds in drug discovery programs. researchgate.net
Q & A
Q. Example Table: Substituent Effects on Antibacterial Activity
| Substituent (R) | MIC (μg/mL) vs S. aureus | LogP |
|---|---|---|
| -NO₂ (parent) | 16 | 3.2 |
| -OCH₃ | 32 | 2.8 |
| -CF₃ | 8 | 3.9 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise due to:
- Assay Variability: Standardize protocols (e.g., consistent inoculum size in antimicrobial tests) .
- Solubility Differences: Use DMSO or surfactants to ensure compound dissolution .
- Structural Confounders: Confirm purity via HPLC and characterize stereochemistry (e.g., chiral substituents) .
Case Study:
A 2017 study found conflicting MIC values for a nitro-substituted pyrazole. Re-analysis revealed impurities in the original synthesis; HPLC purification resolved discrepancies .
Advanced: What computational methods are used to predict the reactivity or binding affinity of this compound?
Answer:
- Molecular Docking (AutoDock/Vina): Predicts binding modes to target proteins (e.g., COX-2 or carbonic anhydrase) .
- DFT Calculations: Models electronic properties (e.g., nitro group’s electron-withdrawing effect) to explain regioselectivity in reactions .
- MD Simulations: Assess stability of ligand-protein complexes over time .
Example:
DFT studies on 5-(4-fluorophenyl)-pyrazole derivatives revealed that electron-deficient aryl groups enhance electrophilic substitution reactivity .
Advanced: How to analyze crystallography data to infer molecular interactions?
Answer:
- Hydrogen Bonding: Identify donor-acceptor pairs (e.g., N–H···O in pyrazole-carbothioamides) .
- π-π Stacking: Measure interplanar distances between aromatic rings (typically 3.3–3.8 Å) .
- Torsion Angles: Determine planarity of the pyrazole ring and substituent orientation .
Case Study:
X-ray data for 5-(4-fluorophenyl)-N-phenyl-pyrazole showed a dihedral angle of 12.5° between the pyrazole and fluorophenyl rings, indicating moderate conjugation .
Advanced: What strategies improve regioselectivity in pyrazole functionalization?
Answer:
- Directing Groups: Use –NO₂ or –CF₃ to guide electrophilic substitution to specific positions .
- Metal Catalysis: Pd-mediated cross-coupling for selective C–H activation .
- Protecting Groups: Temporarily block reactive sites (e.g., Boc protection of amines) .
Example:
Copper-catalyzed click reactions enabled regioselective triazole formation at the pyrazole’s 3-position .
Advanced: How to assess the compound’s stability under different experimental conditions?
Answer:
- Thermal Stability: TGA/DSC analysis up to 300°C to identify decomposition points .
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound over time .
Key Finding:
Nitro-substituted pyrazoles are stable in acidic conditions but degrade in basic media due to nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
